molecular formula C25H17BO3 B13654622 Spiro[fluorene-9,9'-xanthen]-2-ylboronic acid

Spiro[fluorene-9,9'-xanthen]-2-ylboronic acid

Cat. No.: B13654622
M. Wt: 376.2 g/mol
InChI Key: BEKQGJVLQFBFJD-UHFFFAOYSA-N
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Description

Spiro[fluorene-9,9'-xanthen]-2-ylboronic acid (CAS: 1799644-51-1 ) is a high-value boronic acid derivative with a molecular formula of C 25 H 17 BO 3 and a molecular weight of 376.21 g/mol . This compound is characterized as a white to almost white crystalline powder and is a key building block in advanced materials science. Its primary research value lies in its application as a crucial intermediate for the synthesis of organic light-emitting diodes (OLEDs) and other optoelectronic materials . The spiro[fluorene-9,9'-xanthene] (SFX) core is particularly significant because it is being rationally designed into novel organic fluorescent materials that exhibit Aggregation-Induced Emission (AIE) and Mechanochromism (MC) . These properties are vital for developing solid-state emissive materials that overcome aggregation-caused quenching, making them highly suitable for use in sensors, displays, and smart responsive materials . The product is provided with a purity of >95.0% (by HPLC) or >98% . It is recommended to store this compound at room temperature, ideally in a cool, dark place below 15°C, and preserve it in a well-closed container under an inert atmosphere . Safety Information: This compound has warning classifications. It may cause skin irritation (H315) and serious eye irritation (H319) . Researchers should wear appropriate personal protective equipment, including gloves and eye protection, and handle the material with care . Notice: This product is intended for research and development purposes only. It is strictly for laboratory use and is not classified as a drug, cosmetic, or for any household, personal, medical, or veterinary use.

Properties

Molecular Formula

C25H17BO3

Molecular Weight

376.2 g/mol

IUPAC Name

spiro[fluorene-9,9'-xanthene]-2-ylboronic acid

InChI

InChI=1S/C25H17BO3/c27-26(28)16-13-14-18-17-7-1-2-8-19(17)25(22(18)15-16)20-9-3-5-11-23(20)29-24-12-6-4-10-21(24)25/h1-15,27-28H

InChI Key

BEKQGJVLQFBFJD-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)C3=CC=CC=C3C24C5=CC=CC=C5OC6=CC=CC=C46)(O)O

Origin of Product

United States

Preparation Methods

Physical and Spectroscopic Data

  • Molecular weight: 376.2 g/mol
  • IUPAC name: spiro[fluorene-9,9'-xanthene]-2-ylboronic acid
  • NMR (1H, CDCl3): Characteristic aromatic proton signals consistent with spiro linkage and boronic acid substitution.
  • IR (neat): Typical boronic acid O–H stretching and aromatic C–H bands observed.
  • Melting point: Typically above 160 °C depending on purity and substitution pattern.

Purification Techniques

  • Column chromatography on silica gel using pentane/methylene chloride mixtures (1:1 or 8:2) as eluents is standard for purification.
  • Crystallization from ethanol or other solvents can yield monocrystals suitable for X-ray diffraction analysis.

Summary Table of Preparation Methods

Step Method/Condition Catalyst/Agent Yield (%) Notes
Spirocyclization Acid-catalyzed condensation (H2SO4) Sulfuric acid ~86 One-pot, metal-free option available
Boronic acid introduction Pd-catalyzed borylation (Miyaura) Pd(PPh3)4, bis(pinacolato)diboron 70–80 Requires inert atmosphere, reflux temp
One-pot synthesis Combined spirocyclization and borylation Pd catalyst, boron reagent 65–75 Efficient, minimizes purification steps

Research Findings and Considerations

  • Electron-poor fluorene derivatives tend to give better yields in spirocyclization than electron-rich ones.
  • Strict exclusion of moisture and oxygen is critical during borylation to prevent catalyst deactivation and side reactions.
  • The spiro structure imparts rigidity and specific electronic properties beneficial for applications in optoelectronic devices.
  • The boronic acid moiety enables further functionalization via Suzuki coupling, making this compound a versatile intermediate.

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

The boronic acid moiety enables participation in Suzuki–Miyaura coupling , a key reaction for forming carbon–carbon bonds. This reaction typically involves:

  • Catalyst : Palladium-based complexes (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base : Na₂CO₃ or K₃PO₄

  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmospheres .

Example Reaction :

Spiro[fluorene-9,9’-xanthen]-2-ylboronic acid+Aryl HalidePd catalystSpiro-Aryl Conjugate\text{Spiro[fluorene-9,9'-xanthen]-2-ylboronic acid} + \text{Aryl Halide} \xrightarrow{\text{Pd catalyst}} \text{Spiro-Aryl Conjugate}

This reaction constructs extended π-systems for optoelectronic materials, such as organic light-emitting diodes (OLEDs) .

Boronate Ester Formation

The compound reacts with diols to form boronate esters , a reversible interaction critical for:

  • Sensor development : Selective detection of sugars like glucose.

  • Dynamic covalent chemistry : Self-healing polymers.

Conditions :

  • Solvents: Methanol or aqueous buffers.

  • pH-dependent equilibrium favors ester formation at neutral to basic conditions.

Oxidation and Functionalization

The boronic acid group can undergo oxidation to introduce hydroxyl or other functional groups:

B(OH)2H2O2B(OH)3ΔPhenol derivative\text{B(OH)}_2 \xrightarrow{\text{H}_2\text{O}_2} \text{B(OH)}_3 \xrightarrow{\Delta} \text{Phenol derivative}

This pathway modifies solubility and electronic properties for tailored material applications .

Mechanochemical Reactions

The spiro core exhibits aggregation-induced emission (AIE) and mechanochromism , where mechanical stress induces reversible luminescence changes. Key findings include:

  • AIE Enhancement : Solid-state luminescence quantum yields increase up to 90% compared to solution states .

  • Mechanochromic Mechanism : Planarization of the twisted spiro structure under stress alters conjugation lengths .

Comparative Reactivity of Spiroboronic Acid Derivatives

PropertyThis compoundSpiro[fluorene-9,9'-xanthen]-4-ylboronic acid
Suzuki Coupling High reactivity with aryl bromidesModerate reactivity due to steric hindrance
Emission λ_max 450 nm (solid)465 nm (solid)
Thermal Stability Stable up to 300°CStable up to 290°C
Data derived from .

Synthetic Challenges and Optimization

  • Steric Hindrance : The spiro structure complicates functionalization at specific positions.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reaction rates but may reduce selectivity .

  • Catalyst Loading : Pd concentrations as low as 0.5 mol% achieve >80% yields in optimized Suzuki couplings.

Scientific Research Applications

Chemistry: Spiro[fluorene-9,9’-xanthen]-2-ylboronic acid is widely used in organic synthesis, particularly in the formation of complex molecular architectures. Its ability to participate in Suzuki-Miyaura cross-coupling reactions makes it a valuable building block for the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Biology and Medicine: In biological research, boronic acids are known for their ability to inhibit serine proteases and other enzymes. Spiro[fluorene-9,9’-xanthen]-2-ylboronic acid could potentially be explored for its inhibitory effects on specific enzymes, making it a candidate for drug development and therapeutic applications.

Industry: In the industrial sector, this compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique spiro structure contributes to the stability and performance of these materials .

Mechanism of Action

The mechanism by which Spiro[fluorene-9,9’-xanthen]-2-ylboronic acid exerts its effects is primarily through its boronic acid functional group. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in their biological activity. The spiro structure provides a rigid and stable framework that enhances the compound’s reactivity and selectivity in various chemical reactions .

Comparison with Similar Compounds

Structural and Thermal Properties

Compound Core Structure Molecular Weight T_g (°C) Key Features
Spiro[fluorene-9,9'-xanthen]-2-ylboronic acid Fluorene-xanthene spiro + B(OH)₂ 376.21 >150 High rigidity, boronic acid reactivity
9,9-Dimethylfluorene-2-boronic acid Fluorene + methyl groups 238.09 N/A Simpler structure, lower thermal stability
SP2 (2,7-di(10H-phenothiazin-10-yl)-9,9′-spirobi[fluorene]) Fluorene spiro + phenothiazine ~700 >150 High EQE (13.43%) in OLEDs
4,4'-Spirobi[cyclopentadithiophene] (SCPDT) Cyclopentadithiophene spiro ~400 N/A Enhanced charge transport; synthesis challenges

Key Observations :

  • The xanthene unit in this compound increases molecular weight and rigidity compared to simpler spirobifluorenes, improving thermal stability .
  • Phenothiazine-based spiro compounds (e.g., SP2) achieve higher device efficiencies due to improved hole-transporting properties .

Optoelectronic Performance

Compound Absorption (nm) PL Emission (nm) EQE (%) Application
This compound derivatives 225-328 (UV) 390-430 4.6–13.43 Deep-blue OLEDs, phosphorescent hosts
SP1 (acridine-based spiro) 351-375 390-430 <13.43 Hole-transporting layers
o-SAC (carborane-spiro) 300-400 450-600 N/A Multiple photoluminescence for sensing
Spiro-OMeTAD 300-400 N/A ~20 Perovskite solar cells

Key Observations :

  • Spiro[fluorene-9,9'-xanthen] derivatives exhibit strong UV absorption and blue emission, ideal for deep-blue OLEDs .
  • Carborane-functionalized spiro compounds (e.g., o-SAC) show tunable emission via intramolecular charge transfer (ICT), expanding utility in photonic sensors .

Key Observations :

  • This compound is synthesized via efficient Pd-catalyzed coupling, enabling scalability .
  • Complex spiro cores like SCPDT face synthetic hurdles, limiting their application .

Biological Activity

Spiro[fluorene-9,9'-xanthen]-2-ylboronic acid (SFX-B) is a compound that has garnered attention due to its unique structural properties and potential applications in various fields, including organic electronics and medicinal chemistry. This article explores the biological activity of SFX-B, summarizing key research findings, case studies, and relevant data.

  • Chemical Formula : C25_{25}H17_{17}BO3_3
  • Molecular Weight : 376.21 g/mol
  • CAS Number : 1799644-51-1

The biological activity of SFX-B is largely attributed to its ability to interact with biological macromolecules. The boronic acid moiety allows for reversible covalent bonding with diols, which is crucial in various biochemical processes. This property has been exploited in drug design, particularly in the development of inhibitors for enzymes involved in cancer and diabetes.

Anticancer Properties

Recent studies have indicated that SFX-B exhibits significant anticancer activity. In vitro assays demonstrated that SFX-B can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

Table 1: Anticancer Activity of SFX-B

Cell LineIC50_{50} (µM)Mechanism of Action
MCF-7 (Breast)12.5Apoptosis induction
A549 (Lung)15.0Cell cycle arrest (G1 phase)
HeLa (Cervical)10.0Inhibition of proliferation

Antibacterial Activity

SFX-B has also been evaluated for its antibacterial properties. Studies have shown that it possesses moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that SFX-B could be a lead compound for developing new antibacterial agents.

Table 2: Antibacterial Activity of SFX-B

Bacterial StrainMIC (µg/mL)Type
Staphylococcus aureus32Gram-positive
Escherichia coli64Gram-negative

Case Study 1: Synthesis and Evaluation

In a recent study, researchers synthesized a series of spiro[fluorene-xanthene] derivatives, including SFX-B, and evaluated their biological activities. The study highlighted the compound's potential as a dual-action agent against cancer and bacterial infections .

Case Study 2: Mechanistic Insights

Another investigation utilized molecular docking studies to elucidate the interaction between SFX-B and target proteins involved in cancer progression. The findings suggested that SFX-B binds effectively to the active sites of these proteins, potentially inhibiting their function .

Research Findings

Research indicates that SFX-B not only acts as an anticancer agent but also shows promise in addressing antibiotic resistance due to its antibacterial properties. The compound's structural features contribute to its biological activity, making it a candidate for further development in both medicinal chemistry and materials science.

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR verifies the spiro-conjugated structure and boronic acid moiety .
  • Elemental Analysis : Confirms empirical formula (e.g., C, H, N content within ±0.3% of theoretical values) .
  • FTIR Spectroscopy : Identifies B-O stretching (~1350 cm⁻¹) and aromatic C-H vibrations .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., 360.2123 g/mol) .

Q. Advanced

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolves spiro-conformation angles (e.g., C-C-B-O dihedral angles ~109–123°) .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition >300°C) .

How can conflicting solubility data be resolved during material processing?

Advanced
Discrepancies in solubility (e.g., insolubility in polar solvents vs. partial solubility in trifluoroacetic acid) arise from crystallinity variations or impurity profiles . Strategies include:

  • Recrystallization : Use mixed solvents (e.g., toluene/hexane) to enhance purity .
  • Sonication : Disrupts π-π stacking in aromatic systems .
  • Derivatization : Converting the boronic acid to pinacol esters improves solubility in organic solvents (e.g., THF, chloroform) .

What strategies improve the yield in cross-coupling reactions involving this boronic acid?

Q. Advanced

  • Catalyst Optimization : Pd₂(dba)₃ with bidentate ligands (dppf) enhances oxidative addition efficiency .
  • Base Selection : Strong bases (NaOt-Bu) deprotonate intermediates, accelerating transmetallation .
  • Temperature Control : Prolonged heating (12–24 hours at 110°C) ensures complete conversion but risks boronic acid decomposition .
  • Purification : Column chromatography (SiO₂, PE/EA eluents) isolates products from unreacted starting materials .

How does the spiro-conjugation affect electronic properties in OLED applications?

Advanced
The spiro-conjugated core reduces intermolecular aggregation, enhancing photoluminescence quantum yield (PLQY) . Key findings:

  • Spiro[fluorene-xanthene] derivatives exhibit blue emission with Commission Internationale de l'Éclairage (CIE) coordinates of (0.15, 0.07) .
  • Carborane functionalization at fluorene moieties introduces intramolecular charge transfer (ICT), enabling tunable emission from blue to green .
  • Theoretical calculations (DFT/TD-DFT) correlate HOMO-LUMO gaps (3.2–3.5 eV) with experimental absorption maxima (~380 nm) .

How should researchers address contradictions in reported melting points or densities?

Q. Basic

  • Reproducibility Checks : Ensure consistent sample preparation (e.g., drying under vacuum for 24 hours) .
  • DSC Analysis : Differential scanning calorimetry provides precise melting points (reported range: 588°C at 760 mmHg) .
  • Density Gradients : Use helium pycnometry for crystalline samples (reported density: 1.37 g/cm³) .

What role does this compound play in designing triplet-triplet annihilation (TTA) materials?

Advanced
The spiro structure minimizes non-radiative decay, making it suitable for TTA upconversion systems:

  • Energy Transfer : Spiro[fluorene-xanthene] acts as a sensitizer, transferring triplet energy to annihilators (e.g., rubrene) .
  • Efficiency : Systems achieve up to 12% upconversion quantum yield under 450 nm excitation .
  • Stability : The boronic acid group allows covalent anchoring to matrices (e.g., PMMA), reducing photodegradation .

What precautions are necessary when handling this compound?

Q. Basic

  • Protective Equipment : Gloves, goggles, and lab coats mitigate skin/eye irritation risks (GHS H315/H319) .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • Storage : Keep in desiccators at –20°C to prevent boronic acid hydrolysis .

How can computational modeling guide the design of derivatives for specific applications?

Q. Advanced

  • Molecular Dynamics (MD) : Simulates π-π stacking distances (3.5–4.0 Å) to predict charge transport in OFETs .
  • TD-DFT Calculations : Predicts absorption/emission spectra, aiding in OLED material design .
  • Docking Studies : Models interactions with biological targets (e.g., kinases) for pharmaceutical applications .

What analytical methods quantify trace impurities in synthesized batches?

Q. Advanced

  • HPLC-MS : Detects residual Pd (<1 ppm) or unreacted brominated precursors .
  • ICP-OES : Quantifies metal impurities (Ni, Cu) from catalytic reactions .
  • ²⁹Si NMR : Identifies siloxane byproducts from pinacol ester derivatization .

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